(2-Bromothiophen-3-yl)methanesulfonamide (2-Bromothiophen-3-yl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1935385-10-6
VCID: VC4343361
InChI: InChI=1S/C5H6BrNO2S2/c6-5-4(1-2-10-5)3-11(7,8)9/h1-2H,3H2,(H2,7,8,9)
SMILES: C1=CSC(=C1CS(=O)(=O)N)Br
Molecular Formula: C5H6BrNO2S2
Molecular Weight: 256.13

(2-Bromothiophen-3-yl)methanesulfonamide

CAS No.: 1935385-10-6

Cat. No.: VC4343361

Molecular Formula: C5H6BrNO2S2

Molecular Weight: 256.13

* For research use only. Not for human or veterinary use.

(2-Bromothiophen-3-yl)methanesulfonamide - 1935385-10-6

Specification

CAS No. 1935385-10-6
Molecular Formula C5H6BrNO2S2
Molecular Weight 256.13
IUPAC Name (2-bromothiophen-3-yl)methanesulfonamide
Standard InChI InChI=1S/C5H6BrNO2S2/c6-5-4(1-2-10-5)3-11(7,8)9/h1-2H,3H2,(H2,7,8,9)
Standard InChI Key GWCODHMUDBHBKA-UHFFFAOYSA-N
SMILES C1=CSC(=C1CS(=O)(=O)N)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiophene ring substituted with a bromine atom at the 2-position and a methanesulfonamide group at the 3-position. Its molecular formula is C₅H₆BrNO₂S₂, with a molecular weight of 256.14 g/mol . The sulfonamide group (–SO₂NH₂) enhances hydrogen-bonding capacity, while the bromine atom provides a site for further functionalization via cross-coupling reactions.

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
AppearanceWhite to off-white powder
Melting PointNot reported
Boiling PointNot reported
Density1.74 g/cm³ (estimated)
SolubilityLow in water; soluble in DMSO, DMF
Storage Conditions+4°C, protected from light

The compound’s low water solubility aligns with its hydrophobic thiophene core, making it suitable for organic-phase reactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a two-step process:

  • Bromination: Thiophene undergoes electrophilic bromination to yield 2-bromothiophene. This step often employs bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃).

  • Sulfonylation: The 3-position of 2-bromothiophene is functionalized via reaction with methanesulfonyl chloride (MsCl) under basic conditions, followed by amidation with ammonia .

A representative reaction scheme is:

ThiopheneBr2,FeBr32-BromothiopheneMsCl, Base(2-Bromothiophen-3-yl)methanesulfonamide\text{Thiophene} \xrightarrow{\text{Br}_2, \text{FeBr}_3} \text{2-Bromothiophene} \xrightarrow{\text{MsCl, Base}} \text{(2-Bromothiophen-3-yl)methanesulfonamide}

Optimization Challenges

  • Regioselectivity: Competing bromination at the 2- and 5-positions necessitates careful control of reaction conditions .

  • Yield Improvements: Recent advances in palladium-catalyzed Suzuki-Miyaura couplings have enabled efficient derivatization of the bromine moiety, enhancing synthetic utility .

Applications in Medicinal Chemistry and Materials Science

Antibacterial Agents

The sulfonamide group inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. Structural analogs of (2-bromothiophen-3-yl)methanesulfonamide have shown MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

Electrophilic Building Block

The bromine atom facilitates cross-coupling reactions (e.g., Suzuki, Heck) to generate biaryl or heteroaryl derivatives. For example:

(2-Bromothiophen-3-yl)methanesulfonamide+Arylboronic AcidPd(PPh₃)₄Biaryl-Sulfonamide Conjugates\text{(2-Bromothiophen-3-yl)methanesulfonamide} + \text{Arylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Biaryl-Sulfonamide Conjugates}

Such derivatives are explored as fluorescent probes and organic semiconductors .

Recent Innovations

  • Thienopyridinediones: Three-component reactions with sodium sulfide and ethyl 4-chloroacetoacetate yield fused heterocycles with luminescent properties .

  • Antiviral Scaffolds: Structural modifications at the sulfonamide nitrogen have produced inhibitors of viral proteases, though efficacy data remain preliminary .

Future Directions

  • Structure-Activity Relationships (SAR): Systematic variation of the thiophene and sulfonamide substituents to optimize pharmacokinetic properties.

  • Green Synthesis: Exploring biocatalytic methods to reduce reliance on halogenated solvents .

  • Polymer Chemistry: Incorporating the compound into conductive polymers for organic electronics .

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